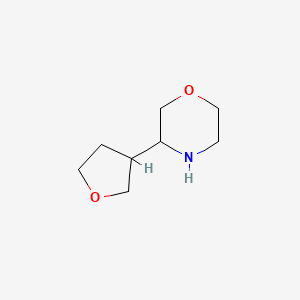

3-(Oxolan-3-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Oxolan-3-yl)morpholine” is a chemical compound with the molecular weight of 157.21 . It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)morpholine .

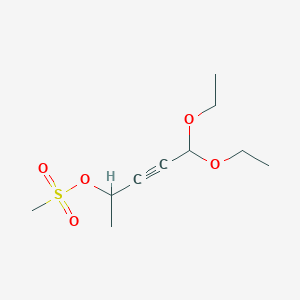

Synthesis Analysis

The synthesis of “this compound” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A research paper also mentions an efficient synthetic approach for phosphorodiamidate morpholino oligonucleotides (PMOs) using the H‐phosphonate approach .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism

3-(Oxolan-3-yl)morpholine derivatives have been explored for their potential in neurokinin-1 (NK1) receptor antagonism. An orally active, water-soluble derivative demonstrated high affinity and efficacy in pre-clinical tests for emesis and depression, indicating the potential of such compounds in managing these conditions (Harrison et al., 2001).

PI3K-AKT-mTOR Pathway Inhibition

The morpholine core structure has been utilized in the development of inhibitors for the PI3K-AKT-mTOR pathway, significant in cancer research. The incorporation of this compound into such compounds aids in forming key hydrogen bonds, crucial for the inhibitory activity (Hobbs et al., 2019).

Synthesis of Biologically Active Compounds

This compound structures serve as important intermediates for synthesizing various biologically active heterocyclic compounds, enhancing the potential for medicinal chemistry applications (Mazur et al., 2007).

Bicyclic Morpholine Surrogates

Bridged bicyclic morpholines, like 3-oxa-7-azabicyclo[3.3.0]octanes, represent a class of morpholine surrogates used in medicinal chemistry. These structures are pivotal in the synthesis of compounds with potential therapeutic applications (Sokolenko et al., 2017).

Antifungal Agents

Compounds containing the this compound moiety have shown fungicidal activity against various species, including Candida and Aspergillus. Modifications to the morpholine core have been effective in improving plasmatic stability while retaining antifungal activity (Bardiot et al., 2015).

Synthesis of Anticancer Compounds

This compound structures are utilized as intermediates in the synthesis of small molecule anticancer drugs. They play a crucial role in the design of novel inhibitors, contributing to the study of anticancer compounds (Wang et al., 2016).

Safety and Hazards

Zukünftige Richtungen

The future directions for “3-(Oxolan-3-yl)morpholine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, a patent describes the synthesis of Fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomers . This could potentially open up new avenues for the use of “this compound” in various fields.

Eigenschaften

IUPAC Name |

3-(oxolan-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHSKTDCPXBFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)

![4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2473508.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)

![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)